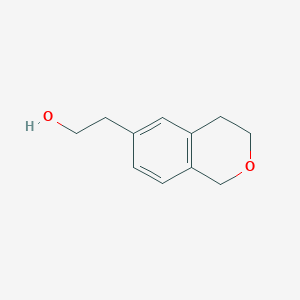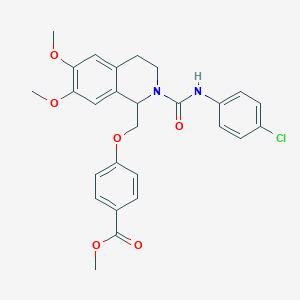
Methyl 4-((2-((4-chlorophenyl)carbamoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-((2-((4-chlorophenyl)carbamoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a useful research compound. Its molecular formula is C27H27ClN2O6 and its molecular weight is 510.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
Research has led to the development of methods for synthesizing complex molecules, including isoquinoline derivatives, which are significant for their potential applications in medicinal chemistry and material science. For instance, the synthesis of tetrahydroisoquinoline derivatives involves multistep reactions, highlighting the chemical reactivity and potential for creating bioactive compounds (Croisy-Delcey et al., 1991). Similarly, the creation of 4-hydroxyquinolones from related chemical structures showcases the versatility of these compounds in generating diverse chemical entities with possible therapeutic applications (Ukrainets et al., 2014).
Potential Antimicrobial Agents
Research on quinazolines and isoquinoline derivatives has shown promising antimicrobial properties, suggesting potential applications in developing new antimicrobial agents. The synthesis of new quinazolines and their evaluation for antibacterial and antifungal activities represent a significant step in this direction (Desai et al., 2007). These compounds could lead to new treatments for infections resistant to current antibiotics.
Advanced Materials and Catalysis
The study of optically active diaryl tetrahydroisoquinoline derivatives for use as catalysts in stereocontrolled reactions underscores the importance of these compounds in synthetic organic chemistry and materials science (Naicker et al., 2011). The detailed structural analysis provides insights into the conformational dynamics crucial for their catalytic activity.
Novel Synthetic Methodologies
Innovative synthetic routes to create complex organic structures, such as the niobium pentachloride-promoted conversion of carboxylic acids into carboxamides, illustrate the expanding toolbox available for organic synthesis. These methodologies offer pathways to synthesize alkaloid structures, contributing to the field of natural product synthesis and drug discovery (Nery et al., 2003).
Propiedades
IUPAC Name |
methyl 4-[[2-[(4-chlorophenyl)carbamoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27ClN2O6/c1-33-24-14-18-12-13-30(27(32)29-20-8-6-19(28)7-9-20)23(22(18)15-25(24)34-2)16-36-21-10-4-17(5-11-21)26(31)35-3/h4-11,14-15,23H,12-13,16H2,1-3H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBZKNGFJWFLHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)NC3=CC=C(C=C3)Cl)COC4=CC=C(C=C4)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

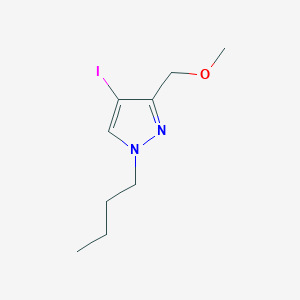
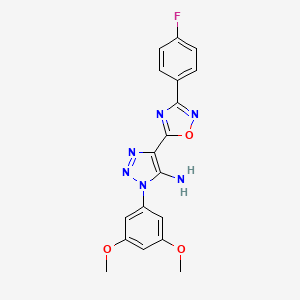
![3-(3-fluoro-4-methylphenyl)-1-(3-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![7-chloro-N-(3,4-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2719040.png)
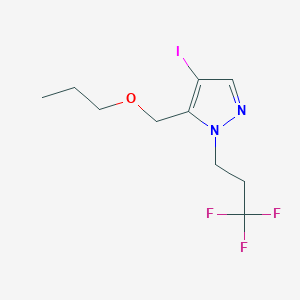
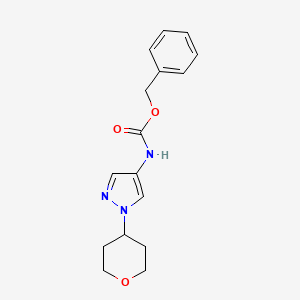
![N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2719048.png)

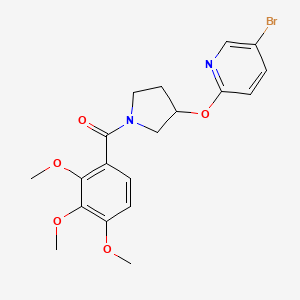
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2719052.png)
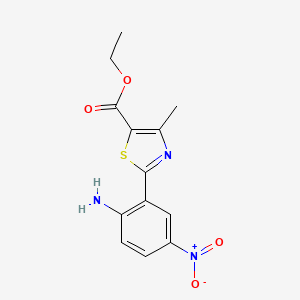
![2-[(5-Bromopyridin-2-yl)oxymethyl]-4-methylmorpholine](/img/structure/B2719054.png)
![8-amino-N-[4-(dimethylamino)phenyl]-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide](/img/structure/B2719056.png)
